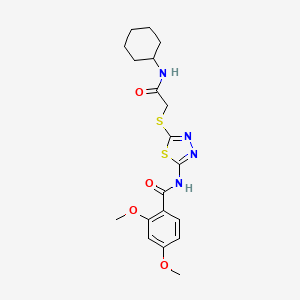

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H24N4O4S2 and its molecular weight is 436.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its structural features, it may be involved in pathways related to cellular signaling, protein synthesis, or metabolic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about the compound’s targets and mode of action, it’s difficult to predict how these factors would affect the compound .

生物活性

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a compound that contains a 1,3,4-thiadiazole moiety, which has been extensively studied for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on existing research.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole ring system is recognized for its broad spectrum of biological activities including:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Anticancer : Demonstrated ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-inflammatory : Exhibits properties that reduce inflammation.

- Anticonvulsant : Potential use in treating epilepsy and other seizure disorders.

- Antidiabetic : May help in managing blood glucose levels.

The structural features of 1,3,4-thiadiazole derivatives contribute significantly to their biological activities. The presence of functional groups such as amines and thioether linkages enhances their pharmacological potential .

Anticancer Activity

Research has indicated that compounds containing the 1,3,4-thiadiazole scaffold can exhibit significant anticancer properties. For instance:

- In vitro studies have shown that derivatives can induce apoptosis in various cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast cancer). The mechanism often involves the disruption of DNA replication processes .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 7.4 | Inhibition of Abl protein kinase |

| Other Thiadiazole Derivatives | MCF-7 | Varies | Induction of apoptosis |

Antimicrobial Activity

The compound also shows promising antimicrobial activity. Thiadiazole derivatives have been linked to inhibition against a range of pathogens:

- Bacterial Strains : Studies reveal effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

Anti-inflammatory and Analgesic Properties

This compound has been evaluated for its anti-inflammatory effects. The thiadiazole moiety is known to modulate inflammatory pathways effectively:

Case Studies and Research Findings

Several studies have highlighted the significance of the 1,3,4-thiadiazole scaffold in drug design:

- Antitumor Activity : A study demonstrated that certain thiadiazole derivatives increased apoptotic cell populations significantly compared to controls .

- Antimicrobial Efficacy : Another research highlighted the effectiveness of thiadiazole-based compounds against resistant strains of bacteria .

- Pharmacophore Modeling : Research indicates that specific structural modifications can enhance the biological activity of thiadiazole derivatives through pharmacophore modeling techniques .

科学研究应用

Antimicrobial Activity

Research indicates that compounds similar to N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : The presence of the thiadiazole moiety enhances lipophilicity, facilitating the compound's ability to penetrate cell membranes and target microbial cells effectively. Studies have shown that derivatives of thiadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- In Vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives containing the thiadiazole ring have been shown to induce apoptosis in glioblastoma cells by damaging DNA .

- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to target proteins involved in cancer progression. These docking studies help predict the binding affinities and interactions with specific receptors related to cancer cell proliferation .

Case Study 1: Anticancer Efficacy in Glioblastoma

A study investigated the efficacy of thiadiazole derivatives against glioblastoma cell lines (LN229). The results indicated that specific compounds led to significant reductions in cell viability and promoted apoptosis through DNA damage mechanisms. The findings suggest that these compounds could serve as potential therapeutic agents for glioblastoma treatment .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, a series of thiadiazole derivatives were synthesized and tested against various bacterial strains. The results demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds as new antimicrobial agents .

化学反应分析

Step 1: Bromination of Anthracene

Anthracene is selectively brominated at the 9,10-positions using elemental bromine in chloroform, yielding 9,10-dibromoanthracene (96% purity by NMR) .

Step 2: Sonogashira Coupling

The dibromo intermediate undergoes Sonogashira coupling with trimethylsilylacetylene (TMS) under Pd(PPh₃)₄/CuI catalysis in toluene/triethylamine. This introduces ethynyl groups, forming 9,10-bis((trimethylsilyl)ethynyl)anthracene (36% yield) .

Step 3: Deprotection and Sulfonylation

TMS groups are removed via KOH/MeOH/THF, yielding 9,10-diethynylanthracene (91% yield) . Subsequent sulfonylation with 1-(2-hydroxyethyl)piperazine under A³ coupling conditions (CuI/DMSO) introduces the sulfonyl-piperazine moiety (25% yield) .

Reaction Conditions and Catalysts

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Bromination | Br₂, CHCl₃ | CHCl₃ | RT | 36% |

| Sonogashira | Pd(PPh₃)₄, CuI | Toluene/Et₃N | Reflux | 36% |

| Deprotection | KOH | MeOH/THF | RT | 91% |

| Sulfonylation | CuI, HCOH | DMSO | RT | 25% |

Anthraquinone Dione Core

-

Redox Activity : The anthraquinone moiety undergoes reversible reduction to semiquinone and hydroquinone forms, confirmed by cyclic voltammetry (E₁/2 = −0.45 V vs. Ag/AgCl) .

-

Electrophilic Substitution : Reacts with amines or thiols at the electron-deficient C-1/C-4 positions under basic conditions.

Sulfonyl-Piperazine Group

-

Nucleophilic Substitution : The sulfonamide linkage is stable under physiological conditions but hydrolyzes in strong acids (e.g., HCl, 6M, 100°C) to regenerate anthraquinone and piperazine derivatives .

-

Coordination Chemistry : The sulfonyl oxygen participates in hydrogen bonding with biomolecular targets (e.g., Lys379 in PKL enzyme, 2.11 Å bond length) .

Hydroxyethyl Side Chain

-

Oxidation : The primary alcohol oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄).

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under anhydrous conditions .

Stability and Degradation

属性

IUPAC Name |

N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S2/c1-26-13-8-9-14(15(10-13)27-2)17(25)21-18-22-23-19(29-18)28-11-16(24)20-12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRDXDAXVKTVJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。